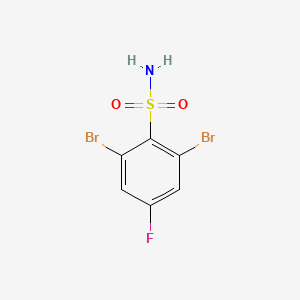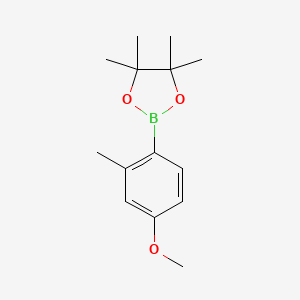
2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester group attached to a methoxy-substituted phenyl ring, making it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-methoxy-2-methylphenylboronic acid with a suitable diol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the boronic ester.
Industrial Production Methods: On an industrial scale, the synthesis of 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols can substitute the boronic ester group.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Oxidized Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduced Products: Alcohols or amines resulting from reduction reactions.
Substituted Products: Amides, esters, or ethers formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its role in Suzuki-Miyaura cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.
Biology: In biological research, this compound is used to label biomolecules and study their interactions. It can be conjugated to peptides, proteins, and nucleic acids for imaging and diagnostic purposes.
Medicine: The compound's derivatives are explored for their potential therapeutic applications. For example, biaryl compounds synthesized using this reagent have shown promise in drug discovery and development.
Industry: In the chemical industry, this compound is employed in the production of advanced materials, such as polymers and electronic devices. Its ability to form stable carbon-carbon bonds is crucial for the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism by which 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronic ester intermediate. This intermediate then undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the formation and stabilization of biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid without methoxy and methyl groups.
Biphenyl-4,4'-diol: A diol that can be used as a starting material for the synthesis of biaryl compounds.
4-Methoxy-2-methylphenylboronic Acid: A related boronic acid without the tetramethyl-1,3,2-dioxaborolane group.
Uniqueness: 2-(4-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to simpler boronic acids. Its methoxy and methyl groups provide additional electronic effects that improve its performance in cross-coupling reactions.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and wide range of uses make it a valuable reagent in organic synthesis and beyond.
Eigenschaften
IUPAC Name |
2-(4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-9-11(16-6)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFMVYHNLRYAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2996361.png)
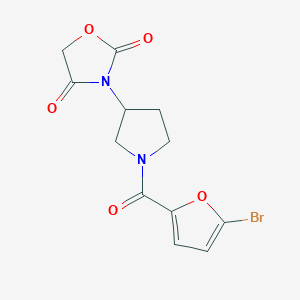
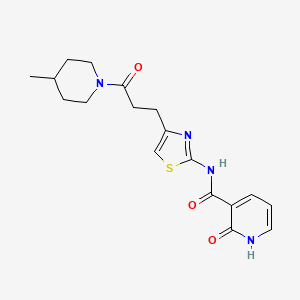

![1-(oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B2996368.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2996372.png)
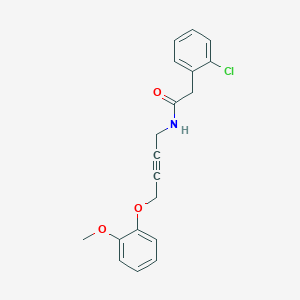
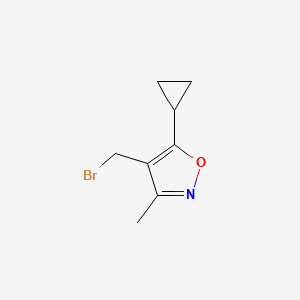
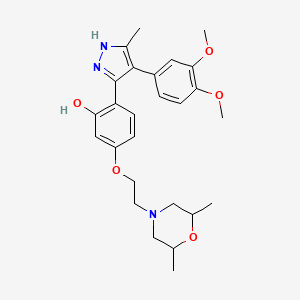
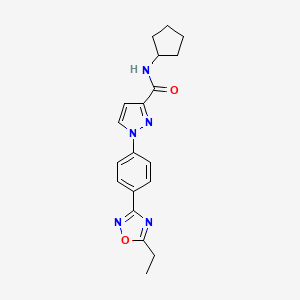
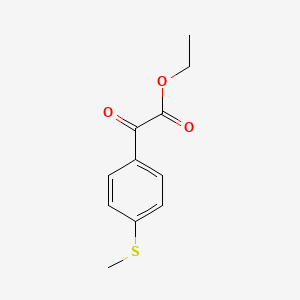
![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2996380.png)
![methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2996383.png)
